5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one 5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1260811-66-2
VCID: VC2870663
InChI: InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)10-5(11)3-12-6/h1-2H,3H2,(H,10,11)
SMILES: C1C(=O)NC2=C(O1)C(=NC=C2)Cl
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol

5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one

CAS No.: 1260811-66-2

Cat. No.: VC2870663

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one - 1260811-66-2

Specification

CAS No. 1260811-66-2
Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
IUPAC Name 5-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one
Standard InChI InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)10-5(11)3-12-6/h1-2H,3H2,(H,10,11)
Standard InChI Key FHNIOFLISORNMS-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)C(=NC=C2)Cl
Canonical SMILES C1C(=O)NC2=C(O1)C(=NC=C2)Cl

Introduction

Structural Information and Properties

Basic Structural Details

5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one is defined by its distinct molecular structure, which can be represented through various chemical notations. The compound features a pyridine ring fused with an oxazine ring, with a chlorine atom at the 5-position and a carbonyl group at the 2-position. This arrangement creates a planar heterocyclic system with specific electronic distribution that influences its chemical behavior and potential biological activity.

The molecular formula of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one is C7H5ClN2O2, corresponding to a molecular weight of 184.5798 g/mol . The compound is officially identified by the CAS number 1260811-66-2, which distinguishes it from structurally similar compounds in chemical databases and literature .

Chemical Notations

The structural representation of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one can be expressed through various chemical notations that provide detailed information about its atomic connectivity and spatial arrangement:

  • SMILES: C1C(=O)NC2=C(O1)C(=NC=C2)Cl

  • InChI: InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)10-5(11)3-12-6/h1-2H,3H2,(H,10,11)

  • InChIKey: FHNIOFLISORNMS-UHFFFAOYSA-N

These notations are essential for database searches, computational modeling, and precise communication about the compound's structure in scientific literature and research reports.

Physical and Chemical Properties

Chemical Reactivity

The reactivity of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one is expected to be influenced by several structural features:

  • The chlorine substituent at the 5-position can participate in nucleophilic aromatic substitution reactions

  • The amide (lactam) functionality may undergo typical amide transformations including hydrolysis under acidic or basic conditions

  • The pyridine nitrogen can act as a weak base or nucleophile

  • The oxazine oxygen may participate in various reactions depending on reaction conditions

These reactivity patterns make the compound a versatile building block for further chemical modifications in medicinal chemistry and related fields.

Analytical Data

Spectroscopic Identification

Mass spectrometry data provides important analytical parameters for the identification and characterization of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one. The compound exhibits characteristic mass-to-charge ratios (m/z) that correspond to various ionic forms (adducts) formed during mass spectrometric analysis.

Predicted Collision Cross Section Data

The predicted collision cross section (CCS) values for various adducts of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one provide valuable information for identification using ion mobility mass spectrometry. These values represent the effective area of the molecule as it travels through a buffer gas under the influence of an electric field:

Adductm/zPredicted CCS (Ų)
[M+H]+185.01123133.0
[M+Na]+206.99317147.6
[M+NH4]+202.03777141.5
[M+K]+222.96711141.4
[M-H]-182.99667135.3
[M+Na-2H]-204.97862138.6
[M]+184.00340135.9
[M]-184.00450135.9

This data serves as a characteristic fingerprint for the compound in analytical applications, facilitating its identification and quantification in complex mixtures .

ParameterSpecification
CAS Number1260811-66-2
MDL NumberMFCD15526859
Standard Purity95%
FormulaC7H5ClN2O2
Molecular Weight184.5798 g/mol

These specifications ensure consistency and reliability when the compound is used in research settings .

Product SizeApproximate Price (USD)
100 mg106
250 mg157
1 g392

These pricing details provide researchers with options for obtaining appropriate quantities for their specific research requirements .

Related Compounds and Structural Analogs

Parent Compound

The unsubstituted parent compound of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one is 1H-Pyrido[3,4-B] oxazin-2(3H)-one (CAS: 194022-44-1). This compound has the molecular formula C7H6N2O2 and a molecular weight of 150.135 g/mol . The parent compound maintains the core bicyclic structure but lacks the chlorine substituent at the 5-position, resulting in different physical, chemical, and potentially biological properties.

Structural Isomers

Several structural isomers and analogs of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one have been reported in chemical databases and literature:

  • 7-Chloro-1H-pyrido[3,4-b] oxazin-2(3H)-one (CAS: 928118-43-8): This positional isomer features the chlorine atom at the 7-position instead of the 5-position, while maintaining the same core structure and functional groups. The different position of the chlorine substituent may lead to altered electronic distribution and distinct biological activity profiles .

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b] oxazine (CAS: 1260665-77-7): This related compound has a similar structure but lacks the carbonyl group at the 2-position. The absence of the carbonyl functionality significantly changes the compound's reactivity profile and hydrogen bonding capabilities .

These structural variations provide opportunities for structure-activity relationship studies and may offer insights into the optimization of biological activities or physical properties for specific applications.

Research Applications

Pharmaceutical Research

The structural features of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one suggest potential applications in pharmaceutical research and drug discovery:

  • The compound may serve as a valuable building block for the synthesis of more complex drug candidates, particularly those targeting conditions where heterocyclic scaffolds have shown promise.

  • The distinct electronic distribution and potential for specific interactions with biological targets make it a candidate for structure-activity relationship studies in medicinal chemistry programs.

  • The combination of the pyrido-oxazine scaffold with the chlorine substituent may confer unique binding properties to biological receptors or enzymes, potentially leading to novel therapeutic agents.

Chemical Probe Development

The distinct structural and electronic features of 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one may make it suitable for development as a chemical probe for investigating biological systems. The chlorine substituent, in particular, can serve as a site for further functionalization with reporter groups, affinity tags, or photoactive moieties, enhancing its utility in chemical biology research.

Material Science Applications

Heterocyclic compounds with extended conjugation, such as 5-Chloro-1H-pyrido[3,4-B] oxazin-2(3H)-one, often exhibit interesting electronic and optical properties that could be exploited in material science applications. These might include the development of organic electronic materials, photosensitizers, or components of advanced functional materials with specific optical, electronic, or sensing capabilities.

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